Enhanced In Vitro Cytotoxicity Compared to Lariciresinol Analog in P-388 Leukemia Cells
The 5'-methoxylariciresinol derivative (as its 4,4'-bis-O-β-D-glucopyranoside) demonstrates significantly higher in vitro cytotoxicity than the corresponding lariciresinol derivative against the P-388 murine leukemia cell line. The methoxy-substituted compound is approximately 2.4-fold more potent [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 42.0 µg/mL |
| Comparator Or Baseline | 7S,8R,8′R-(−)-lariciresinol-4,4′-bis-O-β-D-glucopyranoside: IC50 = 100 µg/mL |
| Quantified Difference | 2.4-fold greater potency (42.0 vs 100 µg/mL) |
| Conditions | In vitro cytotoxicity bioassay against the P-388 murine leukemia cell line |
Why This Matters
This direct comparison demonstrates that the 5'-methoxy group is not an inert modification but is a key determinant of cytotoxic potency, making the compound a distinct entity for cancer research applications.
- [1] El-Gamal, A. A., et al. (1997). Lignan bis-glucosides from Galium sinaicum. Phytochemistry, 45(3), 597-600. View Source
